4-(azepan-1-ylsulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(azepan-1-ylsulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core with an azepane sulfonyl group and a dimethylbenzo[d]thiazolyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azepan-1-ylsulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzamide core, followed by the introduction of the azepane sulfonyl group and the dimethylbenzo[d]thiazolyl substituent. Key steps may include:
Formation of the Benzamide Core: This can be achieved through the reaction of an appropriate benzoic acid derivative with an amine under dehydrating conditions.
Introduction of the Azepane Sulfonyl Group: This step often involves the reaction of the benzamide intermediate with azepane sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Dimethylbenzo[d]thiazolyl Group: This can be accomplished through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate palladium catalysts and ligands.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(azepan-1-ylsulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, which may reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzamide or thiazole moieties, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(azepan-1-ylsulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule, including its interactions with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(azepan-1-ylsulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(5-benzo[d]thiazol-2-yl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide: Similar structure but lacks the azepane sulfonyl group.
4-(azepan-1-ylsulfonyl)-N-(benzo[d]thiazol-2-yl)benzamide: Similar structure but lacks the dimethyl groups on the benzo[d]thiazole ring.
Uniqueness
4-(azepan-1-ylsulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide is unique due to the presence of both the azepane sulfonyl group and the dimethylbenzo[d]thiazolyl substituent, which confer distinct chemical and biological properties. This combination of functional groups can enhance its reactivity, binding affinity, and overall bioactivity compared to similar compounds.
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c1-15-13-16(2)20-19(14-15)23-22(29-20)24-21(26)17-7-9-18(10-8-17)30(27,28)25-11-5-3-4-6-12-25/h7-10,13-14H,3-6,11-12H2,1-2H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVLCXUPCFMRSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.